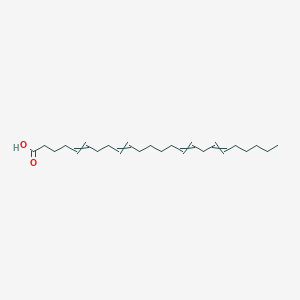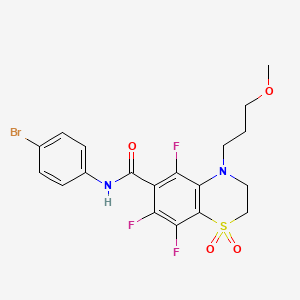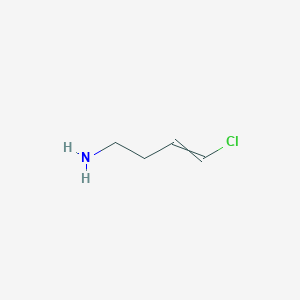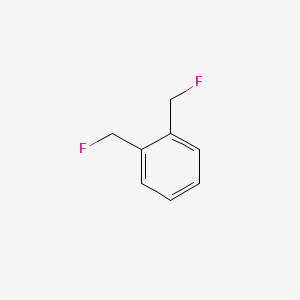
1,2-Bis(fluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Bis(fluoromethyl)benzene can be synthesized through several methods. One common approach involves the fluorination of 1,2-bis(chloromethyl)benzene using a fluorinating agent such as potassium fluoride (KF) in the presence of a phase-transfer catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired fluorinated product .
Industrial Production Methods: Industrial production of this compound may involve similar fluorination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Bis(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the fluoromethyl groups can yield the corresponding methyl derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed:
Substitution: Products include derivatives with different functional groups replacing the fluoromethyl groups.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include methyl-substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1,2-Bis(fluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound can be used in the study of fluorinated analogs of biologically active molecules.
Medicine: Fluorinated compounds are often explored for their potential in drug development due to their unique properties.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties
Mecanismo De Acción
The mechanism of action of 1,2-Bis(fluoromethyl)benzene involves its interaction with various molecular targets. The fluoromethyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The benzene ring provides a stable aromatic core, while the fluoromethyl groups enhance the compound’s lipophilicity and metabolic stability .
Comparación Con Compuestos Similares
1,2-Bis(chloromethyl)benzene: Similar structure but with chlorine atoms instead of fluorine.
1,2-Dimethylbenzene (o-xylene): Similar structure but with methyl groups instead of fluoromethyl groups.
1,2-Bis(trifluoromethyl)benzene: Similar structure but with trifluoromethyl groups instead of fluoromethyl groups
Uniqueness: 1,2-Bis(fluoromethyl)benzene is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorine atoms increase the compound’s electronegativity, metabolic stability, and ability to participate in specific interactions, making it valuable in various applications.
Propiedades
Número CAS |
921595-52-0 |
|---|---|
Fórmula molecular |
C8H8F2 |
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
1,2-bis(fluoromethyl)benzene |
InChI |
InChI=1S/C8H8F2/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5-6H2 |
Clave InChI |
REOWKQZCIZXGOT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CF)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


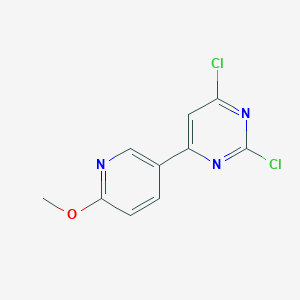
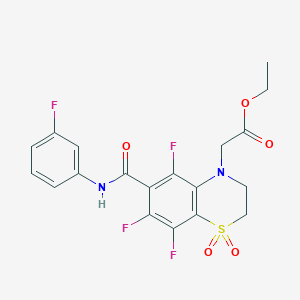
![[2-acetyloxy-2-[(2S,3R,4S,5S)-3,4-diacetyloxy-5-[2-(3,4-diacetyloxyphenyl)-4-oxo-5-(2-oxopropyl)chromen-7-yl]oxyoxolan-2-yl]ethyl] acetate](/img/structure/B12627052.png)
![(3a'S,6a'R)-5-fluoro-5'-(3-methoxypropyl)-3'-(propan-2-yl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B12627053.png)
![3-Acetyl-5-[(furan-2-yl)methylidene]thiolane-2,4-dione](/img/structure/B12627058.png)

![1H-Pyrrolo[2,3-b]pyridin-3-amine, 4,6-dimethyl-](/img/structure/B12627066.png)
![5-[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B12627070.png)
